hDHODH-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for the de novo synthesis of pyrimidine, which is essential for DNA and RNA synthesis. This compound has shown significant potential in treating various diseases, including cancers, autoimmune disorders, and inflammatory diseases .
Mechanism of Action
Target of Action
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of RNA and DNA and is overexpressed in various malignancies .
Mode of Action
This compound interacts with hDHODH, inhibiting its activity . The inhibition of hDHODH leads to a decrease in pyrimidine synthesis, which is essential for cell proliferation . This results in a disruption of cellular processes that rely on pyrimidines, such as DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . In highly proliferative cells like tumor cells, this pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components . By inhibiting hDHODH, this compound disrupts this pathway, leading to a significant imbalance of pyrimidine metabolism in cancer cells .
Pharmacokinetics
It is known that the efficacy of dhodh inhibitors, in general, depends on their ability to reach their target in the mitochondria and inhibit the enzyme’s activity . The ADME properties of these compounds, including their absorption, distribution, metabolism, and excretion, would significantly impact their bioavailability and, consequently, their therapeutic efficacy .
Result of Action
The inhibition of hDHODH by this compound leads to a decrease in pyrimidine synthesis, disrupting cellular processes that rely on pyrimidines . This disruption can lead to the inhibition of cell proliferation, making this compound a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
Action Environment
The action of this compound, like other DHODH inhibitors, can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules that could interact with the compound .
Biochemical Analysis
Biochemical Properties
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is known to interact with a flavin-dependent mitochondrial enzyme called human dihydroorotate dehydrogenase (hDHODH) . hDHODH plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the production of RNA and DNA . The interaction between (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide and hDHODH is of significant interest due to the essential role of hDHODH in pyrimidine synthesis and mitochondrial functions .
Cellular Effects
The effects of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide on cells are primarily related to its interaction with hDHODH. By inhibiting hDHODH, this compound can potentially disrupt the de novo pyrimidine synthesis pathway, affecting cell function . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide involves its interaction with hDHODH. hDHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction, which is the fourth step in the pyrimidine de novo synthetic pathway . By inhibiting hDHODH, (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide can disrupt this pathway, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is involved in the de novo pyrimidine synthesis pathway through its interaction with hDHODH . hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in this pathway . The inhibition of hDHODH by (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide could potentially affect metabolic flux or metabolite levels.
Preparation Methods
The synthesis of hDHODH-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
hDHODH-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s biological activity
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more potent derivatives of this compound .
Scientific Research Applications
hDHODH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hDHODH in pyrimidine biosynthesis.
Biology: Employed in cell-based assays to investigate the effects of hDHODH inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting hDHODH, contributing to the pharmaceutical industry’s efforts to create more effective treatments .
Comparison with Similar Compounds
hDHODH-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for hDHODH. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor, but with different pharmacokinetic properties.
Leflunomide: An immunomodulatory drug that also inhibits hDHODH but is less selective.
Teriflunomide: The active metabolite of leflunomide, used in the treatment of multiple sclerosis
This compound stands out due to its superior potency and selectivity, making it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPBAIVOHJDOC-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.